5-Bromo-7-methoxyisoquinoline
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Overview
Description
5-Bromo-7-methoxyisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The presence of bromine and methoxy groups at the 5th and 7th positions, respectively, imparts unique chemical properties to this compound. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methoxyisoquinoline can be achieved through several methods. One common approach involves the bromination of 7-methoxyisoquinoline. This can be done by heating 7-methoxyisoquinoline with bromine in nitrobenzene, resulting in the substitution of a hydrogen atom with a bromine atom at the 5th position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as nitrobenzene, and the product is purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-7-methoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted isoquinolines.
Scientific Research Applications
5-Bromo-7-methoxyisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets are still under investigation, but it is believed to modulate biological processes through its interaction with cellular proteins and nucleic acids .
Comparison with Similar Compounds
7-Methoxyisoquinoline: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromoisoquinoline:
8-Bromo-7-methoxyisoquinoline: Similar structure but with bromine at the 8th position, leading to different reactivity.
Uniqueness: 5-Bromo-7-methoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in organic synthesis and scientific research.
Properties
IUPAC Name |
5-bromo-7-methoxyisoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXSAFYZRCURIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2)C(=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824478-07-0 |
Source
|
Record name | 5-bromo-7-methoxyisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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